Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]-
Description
Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- is a halogenated aromatic compound featuring three bromine atoms at the 1,3,5-positions and a 2-chloro-2-propenyloxy substituent at the 2-position. This structure imparts significant electron-withdrawing effects, influencing its reactivity and physicochemical properties. The U.S. Environmental Protection Agency (EPA) mandates submission of unpublished studies on its environmental fate (e.g., biodegradation, bioconcentration) and health effects (e.g., subchronic toxicity, carcinogenicity) when purity exceeds 90% .
Properties
IUPAC Name |
1,3,5-tribromo-2-(2-chloroprop-2-enoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br3ClO/c1-5(13)4-14-9-7(11)2-6(10)3-8(9)12/h2-3H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZOEGPMOYIENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=C(C=C(C=C1Br)Br)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br3ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30748463 | |
| Record name | 1,3,5-Tribromo-2-[(2-chloroprop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30748463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88486-70-8 | |
| Record name | 1,3,5-Tribromo-2-[(2-chloroprop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30748463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination of 1,3,5-tribromobenzene, followed by a nucleophilic substitution reaction with 2-chloro-2-propenyl alcohol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The chloro-propenyl group can undergo oxidation to form epoxides or reduction to form corresponding alcohols.
Addition Reactions: The double bond in the chloro-propenyl group can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used for substitution reactions.
Oxidizing Agents: Peroxides and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Hydrogen gas and metal catalysts are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, epoxides, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Flame Retardant Applications
Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- is primarily employed as a flame retardant in numerous materials. Its effectiveness in reducing flammability makes it a valuable additive in:
- Expandable Polystyrene (EPS) : ATE is used to enhance the fire resistance of EPS, which is commonly used in construction and packaging.
- Polyolefin and Polyamide Insulation : It serves as a flame retardant in wire insulation materials, ensuring safety in electrical applications.
- Adhesives and Coatings : The compound is incorporated into adhesives and coatings to improve their fire resistance properties.
- Industrial Textiles : ATE is utilized in textiles that require enhanced fire safety standards .
Regulatory Status and Environmental Considerations
The Environmental Protection Agency (EPA) has included benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- in their Priority Testing List , indicating a need for further investigation into its environmental impact and safety data. This inclusion is part of ongoing efforts to assess chemicals under the Toxic Substances Control Act (TSCA) .
Case Study 1: Fire Safety in Construction Materials
A study conducted by the Canadian government highlighted the application of ATE in construction materials. The findings indicated that incorporating ATE into EPS significantly reduced the ignition and spread of fire, demonstrating its effectiveness as a flame retardant .
| Material Type | Application | Flame Retardant Effectiveness |
|---|---|---|
| Expandable Polystyrene | Construction | High |
| Polyolefin Insulation | Electrical Wiring | Moderate |
| Industrial Textiles | Protective Clothing | High |
Case Study 2: Regulatory Compliance and Risk Assessment
The EPA's assessment of ATE emphasizes the necessity for comprehensive toxicity data due to its predicted persistence in the environment. The chemical's inclusion in regulatory frameworks aims to ensure that manufacturers provide detailed information regarding its use and potential exposure risks .
Future Directions and Research Needs
Ongoing research is necessary to fully understand the long-term effects of benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- on human health and the environment. Areas requiring further investigation include:
- Toxicological Studies : Comprehensive studies on the health effects associated with exposure to ATE.
- Environmental Impact Assessments : Evaluating how ATE behaves in various ecosystems and its potential for bioaccumulation.
- Alternative Flame Retardants : Researching safer alternatives that can provide similar fire-resistant properties without posing environmental risks.
Mechanism of Action
The mechanism of action of Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- involves its interaction with molecular targets through its bromine and chloro-propenyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and two structurally analogous benzene derivatives:
*Calculated based on substituent atomic masses.
Toxicity and Regulatory Considerations
- Target Compound: EPA requires data on subchronic toxicity, carcinogenicity, and developmental effects, indicating significant health risks. High bromine content raises concerns about bioaccumulation .
- Benzene, 1,3,5-Trichloro-2-Methoxy: Limited hazard data in , but trichlorinated aromatics are often associated with hepatotoxicity and carcinogenicity.
Biological Activity
Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- (commonly referred to as ATE or 2,4,6-tribromophenyl allyl ether) is a synthetic compound primarily used as a flame retardant in various materials such as expandable polystyrene and wire insulation. Despite its utility, there is growing concern regarding its biological activity and potential environmental impact.
Chemical Structure and Properties
- Chemical Formula : C₉H₆Br₃ClO
- CAS Number : 88486-70-8
The compound features a brominated benzene ring with a chloroallyl ether substituent, which contributes to its flame-retardant properties. However, these same characteristics raise questions about its toxicity and biological interactions.
Biological Activity Overview
Research indicates that ATE exhibits a range of biological activities that warrant thorough investigation:
- Toxicity : ATE has been classified under the Chemicals Management Plan (CMP) due to its potential hazardous properties. It has been noted for having a high bioaccumulation factor (BCF) estimated at around 4,000, suggesting significant potential for accumulation in living organisms .
- Endocrine Disruption : Some studies have suggested that brominated compounds can act as endocrine disruptors. This could lead to adverse effects on reproductive health and developmental processes in wildlife and potentially humans .
Case Studies and Research Findings
- Aquatic Toxicity : A study conducted on the effects of ATE on aquatic organisms revealed that exposure resulted in significant mortality rates among fish species. The compound's persistence in aquatic environments raises concerns about long-term ecological impacts .
- Cellular Effects : In vitro studies have demonstrated that ATE can induce cytotoxic effects in mammalian cell lines at certain concentrations, indicating its potential to disrupt cellular functions .
- Environmental Persistence : Research indicates that ATE does not readily degrade in the environment, leading to concerns about its long-term ecological footprint. Its presence has been detected in various environmental matrices, including sediments and biota .
Summary of Biological Activity Data
| Parameter | Value/Description |
|---|---|
| Chemical Structure | C₉H₆Br₃ClO |
| CAS Number | 88486-70-8 |
| Bioaccumulation Factor (BCF) | ~4,000 |
| Aquatic Toxicity | Significant mortality in fish species |
| Cytotoxicity | Induces cytotoxic effects in cell lines |
| Environmental Persistence | High; detected in sediments and biota |
Regulatory Status
Due to its hazardous nature and potential for bioaccumulation, ATE has been included in regulatory assessments aimed at understanding its risks to human health and the environment. The U.S. Environmental Protection Agency (EPA) has highlighted the need for further testing to clarify its biological effects and environmental fate .
Q & A
Basic Research Questions
Q. How can the molecular structure of Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- be confirmed experimentally?
- Methodology :
- Use nuclear magnetic resonance (NMR) spectroscopy to analyze proton (¹H) and carbon (¹³C) environments. For example, allyl ether protons (δ ~4.5–5.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm) can confirm substituent positions .
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br at ~550–650 cm⁻¹, C-O-C at ~1200 cm⁻¹).
Q. What synthetic routes are available for synthesizing allyl ether-substituted brominated benzenes?
- Methodology :
- Williamson ether synthesis : React brominated phenol derivatives with allyl halides (e.g., 2-chloro-2-propenyl chloride) under basic conditions (K₂CO₃, DMF, 80°C).
- Catalytic coupling : Use palladium catalysts for cross-coupling reactions with boronate esters (e.g., Suzuki-Miyaura coupling) to introduce allyl groups .
- Example reaction conditions :
| Starting Material | Catalyst/Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxyphenol | K₂CO₃ | DMF | 45% | |
| Boronate-functional phenol | Pd(PPh₃)₄ | THF | 71% |
Q. How can researchers assess the purity of this compound for toxicity studies?
- Methodology :
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities.
- Gas chromatography-mass spectrometry (GC-MS) for volatile byproduct analysis.
- Elemental analysis to verify Br and Cl content stoichiometry.
Advanced Research Questions
Q. How do QSAR models predict the environmental persistence and bioaccumulation potential of this compound?
- Methodology :
- PBT (Persistence, Bioaccumulation, Toxicity) criteria : QSAR screening predicts ATE as "(very) persistent" and "very bioaccumulative" based on bromine content and log Kow >5 .
- Hydrolysis stability : Evaluate half-life in water at varying pH (e.g., pH 4–9) to assess degradation pathways.
- Data contradiction : While QSAR predicts high persistence, Canadian studies note limited environmental release under current use conditions .
Q. What experimental designs are recommended for evaluating subchronic toxicity in aquatic organisms?
- Methodology :
- EPA guidelines : Conduct 28-day exposure studies on Daphnia magna or zebrafish, measuring LC₅₀ (lethal concentration) and NOEC (no observed effect concentration) .
- Endpoints : Assess reproductive impairment, oxidative stress biomarkers (e.g., glutathione levels), and histopathological changes.
- Concentration range : Use 0.1–10 mg/L, reflecting predicted environmental levels .
Q. How can researchers resolve contradictions in reported ecological hazards (e.g., low vs. high aquatic toxicity)?
- Methodology :
- Meta-analysis : Compare studies using standardized test protocols (e.g., OECD 202 for Daphnia).
- Strain variability : Test multiple species (e.g., algae, crustaceans) to account for differential sensitivity.
- Matrix effects : Evaluate toxicity in natural water vs. lab-grade water to identify confounding factors (e.g., organic matter adsorption) .
Q. What analytical techniques are suitable for tracking environmental distribution in EPS (expanded polystyrene) products?
- Methodology :
- Pyrolysis-GC-MS : Identify ATE degradation products in EPS waste.
- Leaching studies : Simulate landfill conditions (pH 5–8, 25–40°C) and quantify ATE release via LC-MS/MS .
- Field sampling : Use passive samplers (e.g., SPMD) in wastewater near industrial sites.
Key Considerations for Researchers
- Regulatory compliance : Ensure all new studies meet EPA requirements for unpublished environmental fate and toxicity data submission (purity ≥90%) .
- Contradictions : Address discrepancies between QSAR predictions (high hazard) and field observations (low release) through scenario-based risk modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
